molecular formula C22H22ClN3O4 B3409185 N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 891393-50-3

N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B3409185
CAS No.: 891393-50-3
M. Wt: 427.9 g/mol
InChI Key: GBNLINGITSJKKU-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide (CAS# 891393-50-3) is a chemical compound with a molecular formula of C22H22ClN3O4 and a molecular weight of 427.88 g/mol. This pyridazinone derivative is of significant interest in medicinal chemistry research, particularly in the development of phosphodiesterase 4 (PDE4) inhibitors . The inhibition of PDE4 is a well-established therapeutic strategy for investigating pathways involved in inflammatory diseases. Consequently, this compound serves as a valuable reference standard and a key intermediate for researchers exploring novel therapeutics for conditions such as chronic obstructive pulmonary disease (COPD), asthma, atopic dermatitis, and rheumatoid arthritis . Its structure features a chloro-dimethoxyphenyl group linked to a dihydropyridazinone core via an acetamide spacer, contributing to its specific biological activity and physicochemical properties. This product is intended for research and development applications in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can order this compound with confidence in its quality and application-specific utility.

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4/c1-13-5-6-15(9-14(13)2)17-7-8-22(28)26(25-17)12-21(27)24-18-10-16(23)19(29-3)11-20(18)30-4/h5-11H,12H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNLINGITSJKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3OC)OC)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the dimethylphenyl group: This step may involve the use of Friedel-Crafts acylation or alkylation reactions.

    Attachment of the chloro and dimethoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions or via palladium-catalyzed cross-coupling reactions.

    Final acetamide formation: The acetamide moiety can be introduced through amidation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyridazinone derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

    Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce reduced pyridazinones, and substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigation of its biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Potential therapeutic applications, including drug development for various diseases.

    Industry: Use in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide would depend on its specific biological target. Generally, pyridazinone derivatives may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on their core heterocyclic systems, substituent patterns, and reported applications. Below is a comparative analysis:

Pyrimidinone-Based Analogs

  • 2-({5-[(3-Chloro-4-methoxyphenyl)sulfonyl]-4-oxo-1,4-dihydro-2-pyrimidinyl}sulfanyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide (): Core Structure: Pyrimidinone (vs. pyridazinone in the target compound). Substituents: A sulfonyl group at the 5-position of the pyrimidinone and a cyclohexenylethyl side chain. The cyclohexenyl substituent may confer lipophilicity, affecting membrane permeability.
  • N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (): Core Structure: Thieno-pyrimidinone fused with a thiophene ring. Substituents: A 2-methylpropyl group on the pyrimidinone and a sulfanyl linkage. Key Differences: The fused thiophene ring increases aromaticity, which may enhance stacking interactions with biological targets. The branched alkyl group could reduce metabolic stability compared to the target’s planar dimethylphenyl group.

Agrochemical Acetamides

  • Metazachlor and Dimethachlor (): Core Structure: Chloroacetamide with substituted phenyl groups. Substituents: 2,6-Dimethylphenyl (metazachlor) or 1-methoxyethyl (dimethachlor). Key Differences: These agrochemicals lack a heterocyclic core but share chloro and methoxy substituents.

N-Substituted Acetamides with Oxadiazole Moieties

  • N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives (): Core Structure: Oxadiazole-thioether linked to a butanamide chain. Substituents: Varied groups on the oxadiazole ring. Key Differences: The oxadiazole ring introduces additional hydrogen-bonding sites, which may enhance lipoxygenase inhibition compared to the pyridazinone-based target compound.

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Reported Activity/Use Evidence Source
N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide Dihydropyridazinone 5-Cl-2,4-(OMe)₂Ph, 3,4-(Me)₂Ph Enzyme inhibition (hypothesized) N/A
2-({5-[(3-Chloro-4-methoxyphenyl)sulfonyl]-4-oxo-1,4-dihydro-2-pyrimidinyl}sulfanyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide Pyrimidinone 3-Cl-4-OMePh-SO₂, cyclohexenylethyl Not specified
N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno-pyrimidinone 3-(2-MePr), 3-Cl-4-OMePh Not specified
Metazachlor Chloroacetamide 2,6-(Me)₂Ph, 1H-pyrazol-1-ylmethyl Herbicide
N-(5-Chloro-2-methoxyphenyl)-4-(oxadiazolylthio)butanamide Oxadiazole 5-substituted oxadiazole, 5-Cl-2-OMePh Lipoxygenase inhibition

Research Findings and Implications

  • Structural Activity Relationships (SAR): The dihydropyridazinone core in the target compound may offer conformational rigidity, enhancing selectivity for enzyme active sites compared to pyrimidinone or oxadiazole analogs. The 3,4-dimethylphenyl group likely contributes to hydrophobic interactions, whereas the 5-chloro-2,4-dimethoxyphenyl moiety balances solubility and binding affinity.
  • Synthetic Challenges: The target compound’s synthesis requires precise regioselective substitution on the pyridazinone ring, a challenge shared with analogs in and .

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is an organic compound with potential biological activities that have garnered attention in medicinal chemistry. This compound is characterized by its complex structure, which includes a chloro-substituted dimethoxyphenyl group and a pyridazinone moiety. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be synthesized through a series of reactions involving starting materials such as 5-chloro-2,4-dimethoxyaniline and 3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine. The synthesis typically involves acylation and coupling reactions under specific conditions to yield the final product.

Synthetic Route

StepReaction TypeKey Reagents
1AcylationChloroacetyl chloride
2CouplingPotassium carbonate (base)

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For instance, derivatives in the same chemical class have shown significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects of related compounds on human lung cancer cell lines (A549 and HCC827), the following IC50 values were reported:

CompoundA549 IC50 (μM)HCC827 IC50 (μM)
Compound 15.67 ± 0.126.26 ± 0.33
Compound 27.48 ± 0.228.12 ± 0.45

These results suggest that modifications in the molecular structure can influence the potency of antitumor activity.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Interaction with specific enzymes that are crucial for tumor proliferation.
  • Receptor Modulation : Binding to cellular receptors that mediate growth signals.

Antimicrobial Activity

Additionally, this compound has been evaluated for its antimicrobial properties. Preliminary findings indicate moderate activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Testing Results

MicroorganismMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64

These results highlight the potential of this compound as a lead for developing new antimicrobial agents.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl)acetamide?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions between the 5-chloro-2,4-dimethoxyphenylamine moiety and the pyridazinone-acetamide intermediate.
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for improved solubility and reaction efficiency .
  • Catalysts : Use of coupling agents (e.g., EDC/HOBt) or palladium catalysts for Suzuki-Miyaura cross-coupling, depending on the substituents .
  • Temperature control : Reactions often proceed at 50–80°C for 12–24 hours, monitored via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns, particularly for the chloro-dimethoxyphenyl and dihydropyridazinone groups .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How do the structural features of this compound influence its reactivity and stability?

Key structural determinants include:

  • 5-Chloro-2,4-dimethoxyphenyl group : Enhances lipophilicity and influences π-π stacking interactions in biological targets .
  • Dihydropyridazinone core : The keto-enol tautomerism at the 6-oxo position affects hydrogen-bonding potential and metabolic stability .
  • Acetamide linker : Provides conformational flexibility for target binding but may undergo hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields during synthesis?

Yield variations often arise from:

  • Impurity in starting materials : Use HPLC-purified intermediates to minimize side reactions .
  • Optimization of stoichiometry : Adjust molar ratios of reactants (e.g., 1.2:1 for amine:acyl chloride) to drive reactions to completion .
  • Byproduct analysis : LC-MS or GC-MS identifies competing pathways (e.g., overalkylation or oxidation), guiding solvent/catalyst adjustments .

Q. What experimental strategies are recommended for identifying its molecular targets in pharmacological studies?

  • Molecular docking : Screen against protein databases (e.g., PDB) to predict binding affinities for kinases or GPCRs, leveraging the dihydropyridazinone scaffold’s affinity for ATP-binding pockets .
  • In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify interactions with suspected targets (e.g., COX-2 or PDE inhibitors) .
  • Gene knockout models : CRISPR-Cas9 silencing of candidate receptors in cell lines to assess functional relevance .

Q. How should researchers design studies to evaluate its metabolic stability and toxicity?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key enzymes (e.g., CYP3A4) are often implicated in oxidizing the methoxy or dimethylphenyl groups .
  • ADMET profiling : Use Caco-2 cells for permeability assays and zebrafish models for acute toxicity (LC50 determination) .
  • Reactive metabolite detection : Trapping studies with glutathione or cyanide to identify electrophilic intermediates .

Q. What approaches are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?

  • Substituent variation : Synthesize derivatives with halogens (e.g., fluoro instead of chloro) or methoxy-to-hydroxy substitutions to assess electronic effects on bioactivity .
  • Pharmacophore mapping : Overlay crystal structures of analogs bound to a target (e.g., EGFR kinase) to identify critical hydrogen-bond donors/acceptors .
  • Data-driven SAR : Use machine learning (e.g., Random Forest) to correlate physicochemical descriptors (logP, PSA) with IC50 values .

Q. How can researchers investigate synergistic effects with other therapeutic agents?

  • Checkerboard assays : Test combinations with standard drugs (e.g., doxorubicin) in cancer cell lines, calculating fractional inhibitory concentration (FIC) indices .
  • Mechanistic studies : RNA sequencing to identify pathways upregulated/downregulated in combination therapy versus monotherapy .

Q. What methodologies are suitable for characterizing degradation products under stress conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), followed by LC-MS analysis .
  • Kinetic modeling : Determine degradation rate constants (k) and activation energy (Ea) via Arrhenius plots to predict shelf-life .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

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